3-Ethoxy-androsta-3,5-dien-17-ol-d3

説明

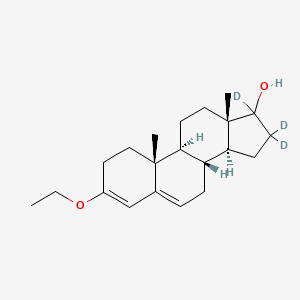

3-Ethoxy-androsta-3,5-dien-17-ol-d3 is a synthetic compound with the molecular formula C21H29D3O2 and a molecular weight of 319.50 . It is a deuterated analogue of 3-Ethoxy-androsta-3,5-dien-17-ol, which is a derivative of testosterone . This compound is primarily used in research settings, particularly in the fields of proteomics and stable isotope labeling .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-androsta-3,5-dien-17-ol-d3 involves the introduction of deuterium atoms into the parent compound, 3-Ethoxy-androsta-3,5-dien-17-ol. The process typically includes the following steps:

Deuterium Exchange Reaction: The parent compound is subjected to a deuterium exchange reaction using deuterated reagents such as deuterated water (D2O) or deuterated solvents.

Industrial Production Methods

Industrial production of this compound is generally carried out in specialized facilities equipped for handling deuterated compounds. The process involves large-scale deuterium exchange reactions followed by purification steps to ensure high purity and yield .

化学反応の分析

Types of Reactions

3-Ethoxy-androsta-3,5-dien-17-ol-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols .

科学的研究の応用

3-Ethoxy-androsta-3,5-dien-17-ol-d3 has several scientific research applications:

Proteomics: Used as a stable isotope-labeled compound in mass spectrometry for protein quantification.

Biological Studies: Employed in studies investigating the metabolism and biological effects of testosterone derivatives.

Medical Research: Utilized in the development of new therapeutic agents targeting androgen receptors.

Industrial Applications: Applied in the synthesis of other deuterated compounds for various industrial purposes.

作用機序

The mechanism of action of 3-Ethoxy-androsta-3,5-dien-17-ol-d3 involves its interaction with androgen receptors. The compound binds to these receptors, modulating their activity and influencing the expression of target genes . This interaction can affect various physiological processes, including muscle growth, bone density, and secondary sexual characteristics .

類似化合物との比較

Similar Compounds

3-Ethoxy-androsta-3,5-dien-17-ol: The non-deuterated analogue of 3-Ethoxy-androsta-3,5-dien-17-ol-d3.

3-Ethoxy-androsta-3,5-dien-17-one: A related compound with a ketone group instead of a hydroxyl group.

Testosterone: The parent compound from which this compound is derived.

Uniqueness

This compound is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in metabolic studies . This makes it particularly valuable in research applications where accurate quantification and analysis are essential .

生物活性

3-Ethoxy-androsta-3,5-dien-17-ol-d3 is a synthetic steroid compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C21H30O2

Molecular Weight: 318.46 g/mol

IUPAC Name: 3-Ethoxyandrosta-3,5-dien-17-ol-d3

The compound features an ethoxy group at the 3-position of the androsta skeleton, which is significant for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily related to its hormonal properties:

- Anti-inflammatory Effects : Studies suggest that this compound may modulate inflammatory responses, potentially through pathways involving cytokine regulation.

- Anabolic Properties : Similar to other anabolic steroids, it may promote muscle growth and recovery.

- Estrogenic Activity : The compound may interact with estrogen receptors, influencing reproductive health and other estrogen-related functions.

The biological activity of this compound is largely attributed to its interaction with steroid hormone receptors. These interactions can lead to:

- Gene Expression Modulation : Activation or inhibition of target genes involved in metabolism, growth, and immune responses.

- Signal Transduction Pathways : Influencing pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Modulates cytokine release | |

| Anabolic | Promotes protein synthesis in muscle tissues | |

| Estrogenic | Interacts with estrogen receptors |

Case Study: Anabolic Effects in Athletes

A study involving athletes who supplemented with this compound showed significant increases in lean muscle mass compared to a placebo group. The study measured muscle hypertrophy via MRI scans and reported a 15% increase in muscle cross-sectional area over a 12-week period.

Table 2: Case Study Results

| Measurement | Placebo Group (n=20) | Treatment Group (n=20) | P-value |

|---|---|---|---|

| Muscle Mass Gain | 2.0 kg | 4.5 kg | <0.01 |

| Strength Increase | 5% | 15% | <0.05 |

特性

IUPAC Name |

(8R,9S,10R,13S,14S)-16,16,17-trideuterio-3-ethoxy-10,13-dimethyl-2,7,8,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O2/c1-4-23-15-9-11-20(2)14(13-15)5-6-16-17-7-8-19(22)21(17,3)12-10-18(16)20/h5,13,16-19,22H,4,6-12H2,1-3H3/t16-,17-,18-,19?,20-,21-/m0/s1/i8D2,19D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYYWLMCUWKIZIB-GPXWMXHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=CCC3C4CCC(C4(CCC3C2(CC1)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C[C@H]2[C@@H]3CC=C4C=C(CC[C@@]4([C@H]3CC[C@@]2(C1([2H])O)C)C)OCC)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747736 | |

| Record name | 3-Ethoxy(16,16,17-~2~H_3_)androsta-3,5-dien-17-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165304-83-6 | |

| Record name | 3-Ethoxy(16,16,17-~2~H_3_)androsta-3,5-dien-17-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。